

Application Note: NMR Spectroscopy Applications of Diphenhydramine-d5 (HCl)

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Compound of Interest

Compound Name: *Diphenhydramine-d5
(hydrochloride)*

CAS No.: 1219795-16-0

Cat. No.: B12424299

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Executive Summary

Diphenhydramine-d5 (hydrochloride) (DPH-d5) is a high-value deuterated isotopolog of the first-generation antihistamine Diphenhydramine.[1] While primarily utilized as an internal standard in LC-MS/MS bioanalysis due to its mass shift (+5 Da), its application in Nuclear Magnetic Resonance (NMR) spectroscopy is critical for isotopic purity assessment, structural elucidation, and as a soluble internal standard for pharmaceutical quantification.

This guide provides a comprehensive technical workflow for researchers to validate the isotopic enrichment of DPH-d5 and utilize it effectively in qNMR workflows.

Technical Specifications & Chemical Identity

- Compound: Diphenhydramine-d5 Hydrochloride[1][2]
- Labeling Position: Typically Phenyl-d5 (One phenyl ring is fully deuterated).
- CAS Number: 1219795-16-0 (Generic for d5-HCl salt)[1][2]
- Molecular Formula:
- Solubility: Highly soluble in DMSO-d6, Methanol-d4, and D2O.

- Key NMR Feature: Suppression of proton signals at the deuterated phenyl positions, resulting in a simplified aromatic region compared to the non-deuterated (d0) parent.

Expected ¹H-NMR Chemical Shifts (DMSO-d6)

Values are approximate and pH-dependent.

Moiety	Proton Count (d0)	Proton Count (d5)	Approx. Shift (, ppm)	Multiplicity
Amine NH+	1	1	10.5 - 11.0	Broad Singlet
Aromatic Ring A	5	0 (Silent)	7.30 - 7.50	-
Aromatic Ring B	5	5	7.30 - 7.50	Multiplet
Benzylic (CH-O)	1	1	5.50 - 5.60	Singlet
Ether CH2	2	2	3.85 - 3.95	Triplet
Amine CH2	2	2	3.35 - 3.45	Multiplet
N-Methyls	6	6	2.75 - 2.80	Singlet

Application I: Determination of Isotopic Enrichment

Context: Before using DPH-d5 in sensitive LC-MS assays, the actual deuterium incorporation (isotopic enrichment) must be validated. Mass spectrometry can suffer from isobaric interferences; NMR provides a direct, non-destructive molar ratio measurement.

The "Self-Validating" Logic

We utilize the molecule's own stable, non-deuterated backbone (the N-dimethyl group) as an internal reference to quantify the residual protons on the deuterated phenyl ring.

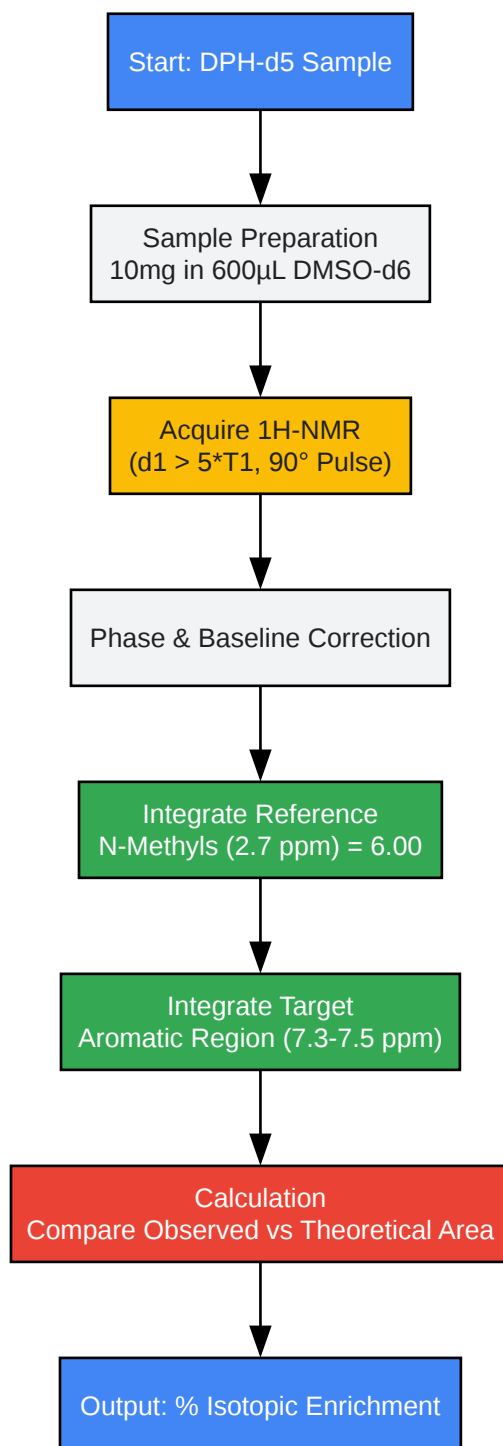
- Reference Signal: N(CH₃)₂ protons (6H)

Assumed 100% H.

- Target Signal: Aromatic protons.

- Theoretical Ratio (d0): 10 Aromatic H : 6 Methyl H.
- Theoretical Ratio (d5): 5 Aromatic H : 6 Methyl H.

Workflow Diagram



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Figure 1: Workflow for validating isotopic enrichment using internal proton referencing.

Calculation Protocol

- Calibrate: Set the integral of the N-dimethyl singlet (~2.75 ppm) to exactly 6.000.
- Measure: Integrate the total aromatic region (7.30 – 7.50 ppm). Let this area be .
- Calculate Residual H:
 - If the molecule were 100% d0 (non-deuterated), would be 10.0.
 - If the molecule is perfect d5 (monosubstituted ring deuterated), should be 5.0.
 - Any value indicates incomplete deuteration.
- Formula:

(Note: This assumes the label is intended for exactly 5 positions. If is 5.1, it implies 10% of the "deuterated" ring still retains protons, or there is a 2% global under-enrichment).

Application II: DPH-d5 as a qNMR Internal Standard

Context: DPH-d5 HCl is an excellent qNMR internal standard (IS) for quantifying other pharmaceutical ingredients (APIs) because:

- Solubility: High in polar organic solvents.
- Distinct Signals: The benzylic proton (~5.5 ppm) is often in a "silent" region of other drug spectra.
- Relaxation: The hydrochloride salt typically has favorable relaxation times for reasonable acquisition loops.

Comparison of Spectral Features

Feature	Non-Deuterated (d0)	Deuterated (d5)	Advantage for qNMR
Aromatic Region	Complex 10H multiplet	Simplified 5H multiplet	Reduced overlap with aromatic analytes.
Molecular Weight	291.82 g/mol	~296.85 g/mol	Mass shift confirms IS identity in LC-MS if used in hybrid workflows.
Purity	Variable	High (Certified Reference Material)	Essential for quantitative accuracy.

qNMR Experimental Protocol

Step 1: Sample Preparation (Gravimetric)

- Balance: Use a microbalance with readability of 0.01 mg or better.
- Weighing:
 - Weigh ~10 mg of the Analyte () into a vial.
 - Weigh ~10 mg of DPH-d5 HCl Standard () into the same vial.

- Record masses to 5 decimal places.
- Solvation: Add 1.0 mL of DMSO-d6 (or appropriate solvent). Vortex until fully dissolved.

Step 2: Acquisition Parameters (Critical for qNMR)

To ensure <1% error, strict parameters are required:

- Pulse Angle: 90° (maximize signal).
- Spectral Width: 20 ppm (to catch all signals and baseline).
- Relaxation Delay (

): Must be

.

- Note: For DPH HCl, the longest

is typically the aromatic or benzylic protons. Estimate

s; set

.

- Scans (NS): 16, 32, or 64 (to achieve S/N > 250:1).
- Temperature: Controlled (e.g., 298 K) to prevent chemical shift drift.

Step 3: Processing & Calculation

- Phase: Manual phasing is preferred over automatic.
- Baseline: Apply polynomial baseline correction.
- Integration: Select the Benzylic CH of DPH-d5 (~5.55 ppm, 1H) as the Reference Integral ().

- Analyte Integration: Select a distinct peak of the analyte () corresponding to protons.

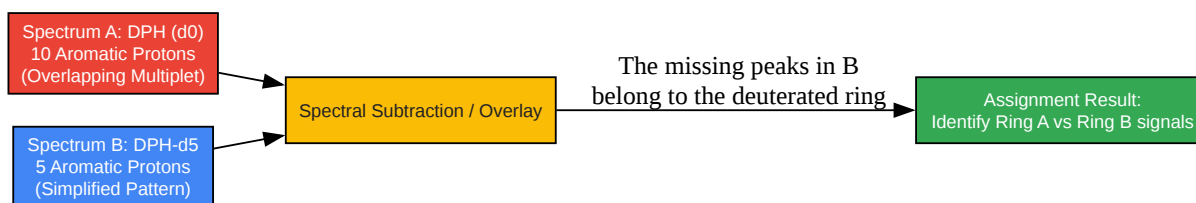
Purity Equation:

Where:

- = Purity (mass fraction)
- = Integral Area
- = Number of protons contributing to the signal
- = Molar Mass
- = Gravimetric mass weighed

Visualizing the Structural Assignment Logic

The following diagram illustrates how comparing d0 and d5 spectra aids in structural elucidation, specifically assigning the aromatic protons which are usually overlapping multiplets.



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Figure 2: Logic flow for using DPH-d5 to resolve complex aromatic coupling patterns.

References

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